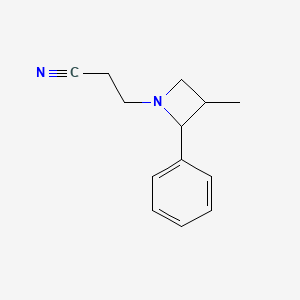![molecular formula C11H15ClN2O B7585527 N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine works by stimulating certain receptors in the brain that help to lower blood pressure and reduce anxiety. In
Wirkmechanismus
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide works by binding to and activating alpha-2 adrenergic receptors in the brain. This leads to a decrease in the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure and anxiety. By reducing the release of norepinephrine, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide helps to lower blood pressure and reduce anxiety.
Biochemical and Physiological Effects
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of biochemical and physiological effects. In addition to its effects on blood pressure and anxiety, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been shown to decrease heart rate, increase insulin secretion, and reduce gastric acid secretion. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments. Its well-defined mechanism of action and relatively low toxicity make it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological processes. However, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide also has some limitations. Its effects can be dose-dependent and may vary depending on the specific experimental conditions. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide can have off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. Some possible areas of investigation include:
- Further exploration of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's effects on sleep and pain
- Investigation of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease
- Development of more selective alpha-2 adrenergic receptor agonists for use in experimental settings
- Investigation of the potential use of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide in combination with other drugs for the treatment of various conditions, such as opioid addiction and anxiety disorders.
Conclusion
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a medication with a well-defined mechanism of action that has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. While N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments, its effects can be dose-dependent and may vary depending on the specific experimental conditions. There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, including further exploration of its effects on sleep and pain, investigation of its potential as a treatment for cognitive impairment, and development of more selective alpha-2 adrenergic receptor agonists.
Synthesemethoden
The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide involves the reaction of 2-bromo-4'-chloroacetophenone with isopropylamine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been studied for its effects on sleep, pain, and cognitive function.
Eigenschaften
IUPAC Name |
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)13-11-9(12)5-4-6-10(11)14-8(3)15/h4-7,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDUENFHJYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)




![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)


![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)
